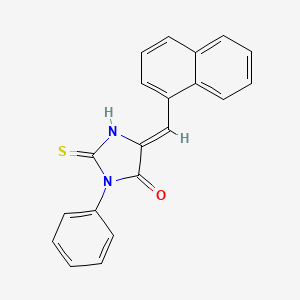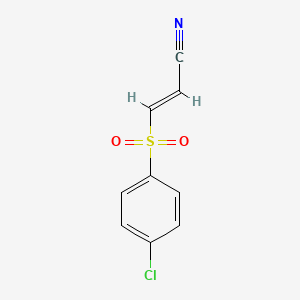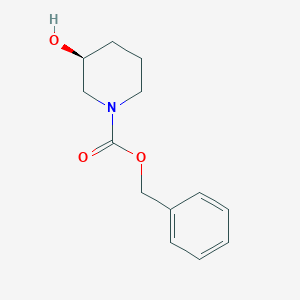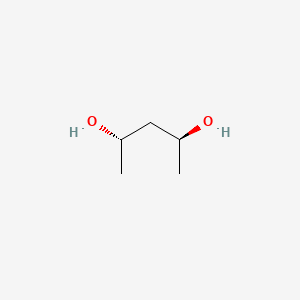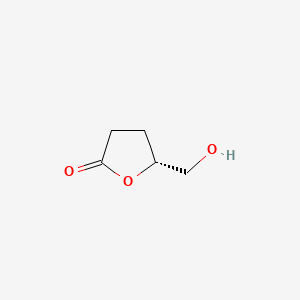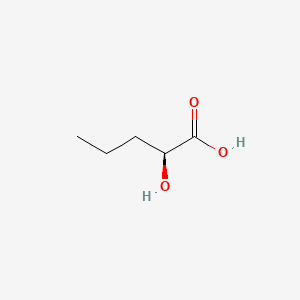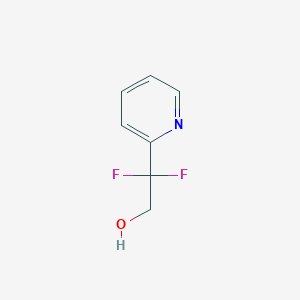
2,2-二氟-2-(吡啶-2-基)乙醇
概述
描述
The compound 2,2-Difluoro-2-(pyridin-2-yl)ethanol is a fluorinated organic molecule that incorporates a pyridine ring, which is a common motif in many biologically active compounds and materials with specialized properties. The presence of the difluoroethanol moiety suggests potential reactivity and utility in various chemical transformations.
Synthesis Analysis
The synthesis of related pyridyl ethanol compounds has been demonstrated in several studies. For instance, the synthesis of 2-(pyridin-2-yl)ethyl methacrylate, which shares the pyridin-2-yl ethanol backbone, was achieved and subsequently polymerized using controlled polymerization methods . Although not directly synthesizing 2,2-Difluoro-2-(pyridin-2-yl)ethanol, these studies provide insight into the synthetic routes that could be adapted for its production, such as the Knoevenagel condensation reaction used to obtain a related compound, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol .
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,2-Difluoro-2-(pyridin-2-yl)ethanol has been elucidated using X-ray crystallography. For example, the structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol was determined, showing intermolecular hydrogen bonding . Similarly, the crystal structures of α-substituted α-(2-pyridyl-N-oxide)ethanols were analyzed, revealing different molecular packings influenced by additional hydrogen bonding . These findings suggest that 2,2-Difluoro-2-(pyridin-2-yl)ethanol would also exhibit interesting structural features, potentially including hydrogen bonding and unique packing in the solid state.
Chemical Reactions Analysis
The reactivity of pyridyl ethanol derivatives has been explored in various chemical contexts. For instance, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids, showcasing its stability under acidic conditions and its ability to be selectively removed under alkaline conditions or thermally . Additionally, ruthenium complexes with related ligands have been shown to catalyze the transfer hydrogenation of ketones, indicating that the pyridyl moiety can partake in complex formation and catalysis .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,2-Difluoro-2-(pyridin-2-yl)ethanol are not directly reported, the properties of similar compounds can provide some insights. For example, the stability of 2-(pyridin-2-yl)ethanol as a protecting group under various conditions suggests that the difluoro derivative would also possess distinct stability profiles . The solubility, boiling points, and reactivity of these compounds are likely to be influenced by the presence of the electron-withdrawing difluoro group and the electron-donating pyridine ring.
科学研究应用
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: “2,2-Difluoro-2-(pyridin-2-YL)ethanol” is used in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds are evaluated against immortalized rat hepatic stellate cells (HSC-T6) for their anti-fibrotic activities .
- Summary of Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Application in Organic Synthesis
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: “2,2-Difluoro-2-(pyridin-2-YL)ethanol” is used in the synthesis of various organic compounds . It is often used as a building block in the synthesis of more complex molecules .
- Summary of Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants used .
Application in Palladium-Catalyzed Reactions
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: Derivatives of “2,2-Difluoro-2-(pyridin-2-YL)ethanol” react with aryl and alkenyl chlorides in palladium-catalyzed reactions . This results in the substitution of the chloro moieties with a 2-pyridylmethyl group .
- Summary of Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants used .
Application in Organic Synthesis
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: “2,2-Difluoro-2-(pyridin-2-YL)ethanol” is used in the synthesis of various organic compounds . It is often used as a building block in the synthesis of more complex molecules .
- Summary of Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants used .
Application in Palladium-Catalyzed Reactions
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: Derivatives of “2,2-Difluoro-2-(pyridin-2-YL)ethanol” react with aryl and alkenyl chlorides in palladium-catalyzed reactions . This results in the substitution of the chloro moieties with a 2-pyridylmethyl group .
- Summary of Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants used .
Application in the Synthesis of Substituted Carbamates
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “2,2-Difluoro-2-(pyridin-2-YL)ethanol” is used in the synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . These carbamates feature electron-donating and electron-withdrawing groups in the azine rings and contain various primary, secondary, and even tertiary alkyl substituents at the oxygen atom .
- Summary of Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants used .
安全和危害
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, H319, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, causes serious eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
2,2-difluoro-2-pyridin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9,5-11)6-3-1-2-4-10-6/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZZBUQTHNQTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433096 | |
| Record name | 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(pyridin-2-YL)ethanol | |
CAS RN |
267875-65-0 | |
| Record name | 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)


